6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Overview
Description
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyridine ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylpyridine-3-carboxylic acid as the starting material.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the aminomethylated compound with hydrochloric acid.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some manufacturers may use continuous flow synthesis to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can be used to convert the pyridine ring to a more reduced form.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridines and amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
6-(Aminomethyl)indole: Another compound with an aminomethyl group attached to an indole ring.
2-Ethylpyridine-3-carboxylic acid: The parent compound without the aminomethyl group.
Uniqueness:
Structural Differences: The presence of the pyridine ring in 6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride distinguishes it from similar compounds.
Functional Group Variations: The aminomethyl group provides unique chemical reactivity compared to other functional groups.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its importance in modern chemistry and medicine.
Properties
IUPAC Name |
6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRHQYTGARAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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